molecular formula C19H17F3N2OS B2928228 2-phenyl-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 851805-78-2

2-phenyl-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Cat. No.: B2928228
CAS No.: 851805-78-2
M. Wt: 378.41
InChI Key: LMGOXRKXTAARCW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a benzyl group, a trifluoromethyl group, and an imidazole ring . Imidazole rings are present in many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or coupling reactions like the Suzuki-Miyaura coupling .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For instance, the trifluoromethyl group might be susceptible to nucleophilic attack, and the imidazole ring might participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, its molecular weight, and the presence of functional groups .

Scientific Research Applications

Synthesis and Anticancer Activity

One avenue of research involves the synthesis of imidazo[2,1-b][1,3]thiazoles, which are derived from γ-bromodipnones and show moderate ability to suppress the growth of kidney cancer cells. This suggests potential applications in developing anticancer agents (Potikha & Brovarets, 2020).

Antimicrobial and Antioxidant Properties

Research into the antimicrobial and antioxidant capabilities of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines reveals significant activity against clinical isolates of Gram-positive and Gram-negative bacteria, comparable to standard antibiotics. This indicates their potential as new antimicrobial agents (Reddy & Reddy, 2010).

Corrosion Inhibition

Research on the application of imidazole-based molecules, including 2-(1H-imidazol-1-yl)-1-phenylethan-1-one (ETHAN), for corrosion inhibition of carbon steel in acidic medium shows promising results. The study highlights the effectiveness of these compounds in significantly reducing corrosion, showcasing their potential in industrial applications (Costa et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s a drug, its mechanism would depend on the biological target. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for this compound would depend on its applications. If it’s a pharmaceutical compound, future research might focus on improving its efficacy or reducing its side effects. If it’s a chemical reagent, future research might focus on finding new reactions it can participate in or improving its synthesis .

Properties

IUPAC Name

2-phenyl-1-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2OS/c20-19(21,22)16-8-4-7-15(11-16)13-26-18-23-9-10-24(18)17(25)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGOXRKXTAARCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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